molecular formula C13H19Cl3N2 B7899160 [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7899160
M. Wt: 309.7 g/mol
InChI Key: FXJFOMYLIUTACK-UHFFFAOYSA-N
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Description

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2,4-Dichlorobenzyl Group: The piperidine ring is then substituted with a 2,4-dichlorobenzyl group using a nucleophilic substitution reaction.

    Introduction of Methylamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing the 2,4-dichlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine: The base compound without the hydrochloride group.

    [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-ethyl-amine: A similar compound with an ethylamine group instead of a methylamine group.

    [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine acetate: The acetate salt form of the compound.

Uniqueness: The presence of the hydrochloride group in [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can influence its solubility, stability, and reactivity, making it distinct from its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-16-12-4-6-17(7-5-12)9-10-2-3-11(14)8-13(10)15;/h2-3,8,12,16H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFOMYLIUTACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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